

In-Depth Toxicological Profile and Risk Assessment of Tolclofos-methyl

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Compound of Interest		
Compound Name:	Tolclofos-methyl	
Cat. No.:	B1682977	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and risk assessment of **Tolclofos-methyl**, a fungicide used for the control of soil-borne diseases. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of its toxicological characteristics.

Executive Summary

Tolclofos-methyl is an organophosphorus fungicide with a primary mode of action involving the inhibition of phospholipid biosynthesis in fungi.[1] Toxicological evaluation in various animal models indicates low acute toxicity.[1] The primary effects observed after repeated exposure include decreased body weight, changes in liver weight, and inhibition of cholinesterase activity.[2] **Tolclofos-methyl** is not considered to be carcinogenic, genotoxic, or teratogenic.[2] The Acceptable Daily Intake (ADI) has been established based on the No-Observed-Adverse-Effect Level (NOAEL) from chronic toxicity studies.

Physicochemical Properties



Property	Value
IUPAC Name	O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate
CAS Number	57018-04-9
Molecular Formula	C9H11Cl2O3PS
Molecular Weight	301.1 g/mol
Appearance	White crystalline solid
Melting Point	78.1–79.3 °C
Boiling Point	Decomposes before boiling

Source: JMPR, 2019[3]

Toxicokinetics

Following oral administration in mice and rats, **Tolclofos-methyl** is rapidly absorbed and extensively distributed throughout the body.[1][4] The majority of the administered dose is excreted within 24 hours, primarily through urine.[1][4] There is a low potential for accumulation in tissues.

Toxicological Profile Acute Toxicity

Tolclofos-methyl exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.



Species	Route	Endpoint	Value (mg/kg bw)
Rat	Oral	LD50	>5000
Mouse	Oral	LD50	>3500
Dog	Oral	LD50	>1000
Rat	Dermal	LD50	>5000
Mouse	Dermal	LD50	>5000
Rabbit	Dermal	LD50	>2000
Rat	Inhalation	LC50	>2.07 mg/L

Source: JMPR, 2019[1]

Tolclofos-methyl is not a skin or eye irritant and is not a dermal sensitizer.[5]

Subchronic and Chronic Toxicity

Repeated-dose studies have been conducted in rats, mice, and dogs. The primary effects observed were related to decreased body weight gain, and at higher doses, effects on the liver and cholinesterase activity.



Species	Duration	NOAEL (mg/kg bw/day)	Key Effects at LOAEL
Mouse	9-month	13.8	Not specified
Rat	90-day	-	Increased relative kidney weights, reduced brain cholinesterase activity
Dog	1-year	11	Not specified
Mouse	2-year	6.45	Reduced brain and erythrocyte cholinesterase activity, increased kidney weights
Rat	2-year	50	No adverse effects observed

Source: JMPR, 2019; Food Safety Commission of Japan, 2019[2]

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have shown no evidence of carcinogenic potential.[1][2]

Species	Duration	NOAEL for Carcinogenicity (mg/kg bw/day)
Mouse	104-week	134 (HDT)
Rat	2-year	50 (HDT)

HDT: Highest Dose Tested Source: JMPR, 2019

Genotoxicity



Tolclofos-methyl has been tested in a comprehensive range of in vitro and in vivo genotoxicity assays and has shown no evidence of genotoxic potential.[1]

Assay Type	Test System	Result
In vitro Gene Mutation	Salmonella typhimurium (Ames test)	Negative
In vitro Chromosomal Aberration	Mammalian cells	Negative
In vitro Micronucleus	Mammalian cells	Negative
In vivo Micronucleus	Rodent bone marrow	Negative

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies in rats and rabbits showed no evidence of teratogenicity or adverse effects on reproductive parameters at doses not toxic to the maternal animals.



Species	Study Type	Maternal NOAEL (mg/kg bw/day)	Developmental /Reproductive NOAEL (mg/kg bw/day)	Key Effects
Rat	Two-generation	70.6 (HDT)	70.6 (HDT)	No adverse effects on parental, offspring, or reproductive parameters.
Rat	Developmental	300	1000 (HDT)	Decreased maternal body weight gain at higher doses.
Rabbit	Developmental	300	3000 (HDT)	Decreased maternal body weight gain and food consumption at higher doses.

HDT: Highest Dose Tested Source: JMPR, 2019

Neurotoxicity

Acute and subchronic neurotoxicity studies in rats did not reveal any significant neurotoxic effects, other than a decrease in motor activity at high doses in the acute study.

Risk Assessment Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)



Value	Amount (mg/kg bw)	Basis
ADI	0.064	Based on the NOAEL of 6.45 mg/kg bw/day from a 2-year combined chronic toxicity/carcinogenicity study in mice, with a safety factor of 100.
ARfD	0.13	Based on the NOAEL of 13.8 mg/kg bw/day from a 9-month subacute toxicity study in mice, with a safety factor of 100.

Source: Food Safety Commission of Japan, 2019[2] The JMPR reaffirmed an ADI of 0-0.07 mg/kg bw based on a NOAEL of 6.5 mg/kg bw per day from a two-year study in mice and concluded that an ARfD was unnecessary.[1]

Experimental Protocols

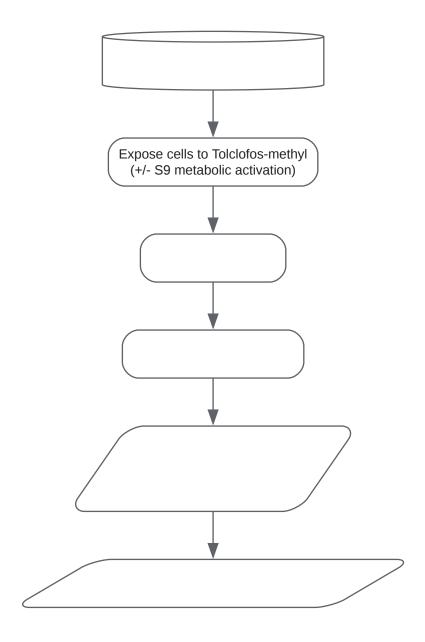
The toxicological studies on **Tolclofos-methyl** have been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Cooperation and Development (OECD).

Genotoxicity Assays

Ames Test Workflow

This assay evaluates the potential of a substance to induce gene mutations in strains of Salmonella typhimurium and Escherichia coli.[6][7][8][9] The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[6][7][8][9]





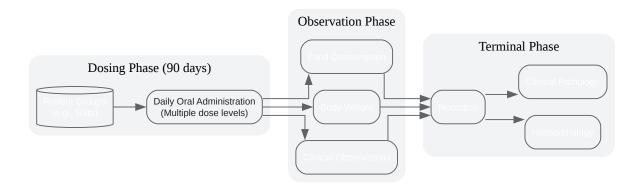
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In Vitro Micronucleus Assay Workflow

This test assesses the potential of a substance to cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells.[10][11][12][13] The use of cytochalasin B allows for the identification of cells that have completed one mitotic division.[10]

Repeated Dose Toxicity Studies





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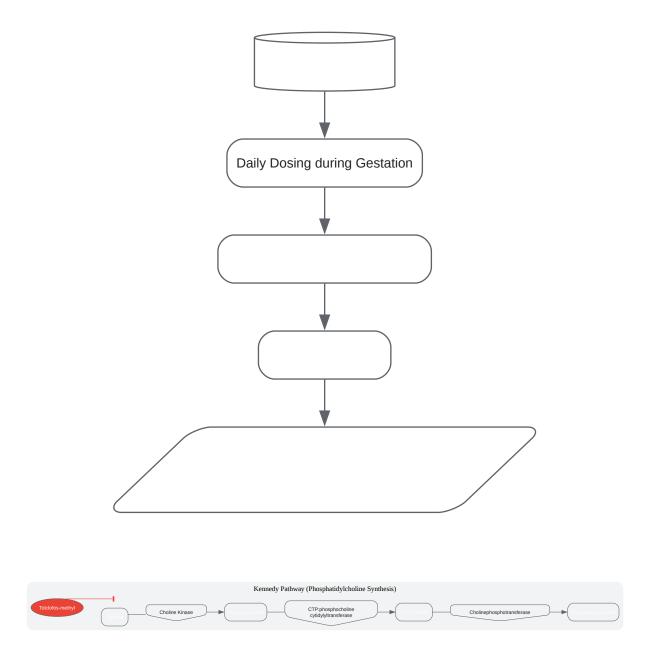
90-Day Oral Toxicity Study Workflow

This study provides information on the potential health hazards arising from repeated exposure over a prolonged period.[14][15][16][17][18] Key endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.[15][16]

This study is similar in design to the 90-day study but extends for a longer duration, typically 12 to 24 months, to assess the effects of long-term exposure and carcinogenic potential.[19][20] [21][22][23]

Reproductive and Developmental Toxicity Studies





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